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Succistearin

Food Additive Specification Quality Control Emulsifier Chemistry

Succistearin (stearoyl propylene glycol hydrogen succinate, INS 446, E is a non-ionic, synthetic food emulsifier produced by the reaction of succinic anhydride, fully hydrogenated vegetable oil (predominantly C16 or C18 fatty acids), and propylene glycol. It is classified under 21 CFR 172.765 as a permitted direct food additive for use as an emulsifier in or with shortenings and edible oils intended for cakes, cake mixes, fillings, icings, pastries, and toppings.

Molecular Formula C25H48O7
Molecular Weight 460.6 g/mol
CAS No. 27216-62-2
Cat. No. B12764677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccistearin
CAS27216-62-2
Molecular FormulaC25H48O7
Molecular Weight460.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)C(C(C)O)O.C(CC(=O)O)C(=O)O
InChIInChI=1S/C21H42O3.C4H6O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)21(24)19(2)22;5-3(6)1-2-4(7)8/h19,21-22,24H,3-18H2,1-2H3;1-2H2,(H,5,6)(H,7,8)
InChIKeySECPBURWFOCMIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Succistearin (CAS 27216-62-2) Technical Baseline for Food Emulsifier Procurement


Succistearin (stearoyl propylene glycol hydrogen succinate, INS 446, E 446) is a non-ionic, synthetic food emulsifier produced by the reaction of succinic anhydride, fully hydrogenated vegetable oil (predominantly C16 or C18 fatty acids), and propylene glycol . It is classified under 21 CFR 172.765 as a permitted direct food additive for use as an emulsifier in or with shortenings and edible oils intended for cakes, cake mixes, fillings, icings, pastries, and toppings [1]. Its molecular formula is C₂₅H₄₈O₇, with a predicted logP of approximately 5.5–6.6 and a polar surface area of 57.53 Ų [2]. Unlike simple fatty acid esters, its structure integrates a succinic acid moiety, which imparts a distinct acid number specification (50–150) and a defined succinated ester content (45–75%) that are critical for its emulsification functionality in high-fat bakery systems .

Why Generic Emulsifier Substitution is Ineffective for Succistearin Applications


Succistearin cannot be freely interchanged with other common food emulsifiers such as propylene glycol monostearate (PGMS, E477), succinylated monoglycerides (SMG, E472g), or glycerol monostearate (GMS, E471) due to fundamental differences in regulatory identity, functional chemistry, and safety data. Succistearin is defined by a unique combination of a succinic acid backbone esterified to propylene glycol stearate, which results in a regulatory specification for succinated ester content (45–75%) and a high acid number (50–150) [1]. In contrast, PGMS has an acid value ≤4 and a hydroxyl value of 160–175, reflecting a completely different polarity and reactivity profile [2]. Furthermore, succistearin possesses a distinct, six-month toxicological feeding study in rats and dogs at dietary levels up to 10%, which demonstrated an absence of deleterious effects—a data package not directly translatable to succinylated monoglycerides or other ester emulsifiers [3]. Substituting an alternative without these specific chemical and safety characteristics risks failure in the intended technical effect within regulated shortening-based cake systems [1].

Succistearin (27216-62-2) Quantitative Differentiation Evidence Versus Comparator Emulsifiers


Regulatory Acid Number: Succistearin vs. Propylene Glycol Monostearate (PGMS)

The acid number specification for succistearin is 50–150, as defined by 21 CFR 172.765, reflecting the free carboxylic acid group of the succinate moiety . In contrast, the acid value for propylene glycol monostearate (PGMS, CAS 1323-39-3) is specified as not more than 4 according to USP-NF and pharmacopeial standards [1]. This difference of over an order of magnitude directly impacts emulsifier polarity and interaction with other dough components in high-fat bakery systems.

Food Additive Specification Quality Control Emulsifier Chemistry

Succinated Ester Content: A Unique Identity Criterion vs. Succinylated Monoglycerides

Succistearin is required by 21 CFR 172.765 to contain 45–75% succinated ester . This quantitative specification is unique to succistearin among permitted food emulsifiers. Succinylated monoglycerides (SMG, INS 472g), while chemically related, are glycerol-based and do not carry an equivalent regulatory succinated ester content specification [1]. The quantitative threshold ensures a minimum functional concentration of the active succinate–propylene glycol–stearate ester, which is the primary surface-active species responsible for shortening emulsification in cake batters.

Food Emulsifier Identity Regulatory Compliance Ester Distribution

In Vivo Toxicological Clearance: Succistearin 6-Month Feeding Study vs. Absence of Equivalent Data for PGMS

A dedicated six-month feeding study of succistearin in rats and dogs at dietary levels up to 10% demonstrated no deleterious effects, with all animals remaining in excellent health and no evidence of gross or microscopic pathology [1]. This study also established that reduced fatty acid absorption at high dietary levels was attributable to the high stearic acid content of succistearin, not to intrinsic toxicity [1]. In contrast, propylene glycol monostearate and other simple fatty acid esters used in bakery applications generally lack an equivalent, published multi-month, multi-species toxicological feeding study at comparable dietary incorporation levels [2].

Food Safety Toxicology Regulatory Approval

Hydroxyl Number Specification: Differentiating Polarity from Oxystearin

Succistearin has a regulatory hydroxyl number specification of 15–50 . Oxystearin (21 CFR 172.818), another additive used in shortenings and vegetable oils as a crystallization inhibitor, has a hydroxyl number specification of 30–45 . While the ranges overlap, succistearin's lower minimum (15 vs. 30) reflects a fundamentally less hydroxylated molecule, consistent with its design as a succinate ester rather than a partially oxidized glyceride. This lower hydroxyl number reduces hydrogen-bonding-mediated interactions with aqueous phase components, favoring oil-phase compatibility.

Emulsifier Polarity Hydroxyl Value Regulatory Specification

Metabolic Fate and Stearic Acid Bioavailability: Succistearin vs. Unsaturated Fatty Acid Emulsifiers

King et al. (1970) demonstrated that absorption of dietary fatty acids by rats fed succistearin in a 90-day study decreased as the level of succistearin in the diet increased, a phenomenon attributed to the high content of stearic acid (a fully saturated C18 fatty acid) present in the emulsifier [1]. This reduced bioavailability of fatty acids is a direct consequence of succistearin being manufactured from fully hydrogenated vegetable oil (predominantly C16 or C18 saturated chain lengths) as mandated by 21 CFR 172.765(a) . Emulsifiers based on unsaturated fatty acid sources (e.g., many mono- and diglycerides from partially hydrogenated oils) do not exhibit this same magnitude of reduced fatty acid absorption, differentiating succistearin's nutritional impact profile.

Metabolism Fatty Acid Absorption Nutritional Impact

Predicted logP and Water Solubility Profile: Succistearin vs. Glycerol Monostearate (GMS)

Succistearin exhibits a predicted logP of 6.6 (ChemAxon) and a predicted water solubility of 0.00058 g/L (ALOGPS) [1]. Glycerol monostearate (GMS, CAS 31566-31-1), with a molecular formula of C₂₁H₄₂O₄ (MW ~358.6), has a predicted logP of approximately 7.0–7.5, indicating even higher lipophilicity [2]. The presence of the succinic acid moiety in succistearin introduces a free carboxylic acid group (predicted pKa ~12.4) absent in GMS, providing a degree of pH-dependent ionization potential that GMS lacks [1]. This suggests succistearin can offer subtly different interfacial behavior in pH-variable food matrices.

Lipophilicity Water Solubility Partition Coefficient

Succistearin (27216-62-2): Evidence-Based Application Scenarios for Procurement and R&D


Shortening-Based Cake Emulsifier Requiring Defined Acid Number for Batter Viscosity Control

In industrial cake production using shortening-based systems, the acid number of succistearin (50–150) provides a quantifiable polarity parameter that directly influences batter viscosity and air incorporation. The high acid number, documented in 21 CFR 172.765, reflects the free succinic acid carboxyl group and is orders of magnitude higher than that of propylene glycol monostearate (acid value ≤4) . Formulators requiring consistent batter rheology should specify succistearin by its acid number range and succinated ester content (45–75%) rather than substituting with a generic propylene glycol ester, which lacks both the elevated acid functionality and the regulatory identity for this specific use.

Safety Dossier Submission for Novel Food Additive Approval Leveraging Existing Toxicology Data

Regulatory affairs teams preparing a safety dossier for a new bakery emulsifier application can reference the existing six-month toxicological feeding study of succistearin in rats and dogs (King et al., 1971) [1]. This study demonstrated no deleterious effects at dietary levels up to 10%, establishing a foundational safety dataset that is not available for many other ester-class food emulsifiers [1]. For jurisdictions requiring chronic oral toxicity data, specifying succistearin—or referencing its toxicological profile for read-across—can substantially reduce the time and cost of de novo safety testing compared to alternatives lacking published multi-species, multi-month feeding data.

Reduced-Calorie Bakery Formulations Utilizing Succistearin's Fatty Acid Absorption Profile

The metabolic study by King et al. (1970) demonstrated that dietary fatty acid absorption decreases proportionally with increasing succistearin intake levels in a 90-day rat model, attributed to the high stearic acid content of this fully hydrogenated oil-derived emulsifier [2]. Food product developers targeting reduced-calorie or low-net-fat claims in baked goods can leverage this documented reduction in fatty acid bioavailability as a functional differentiator when selecting succistearin over unsaturated fatty acid-based emulsifiers such as conventional mono- and diglycerides, which are more readily absorbed.

Oil-Phase Emulsification in pH-Variable Food Matrices Requiring Carboxyl Functionality

Succistearin's molecular structure includes a free succinic acid carboxyl group (predicted pKa ~12.44), conferring pH-dependent ionization potential absent in neutral ester emulsifiers like glycerol monostearate (GMS) [3]. For acidic or pH-variable food formulations—such as fruit-filled pastries, sour cream icings, or fermented dough systems—this ionizable moiety provides an additional mechanism for modulating interfacial tension and emulsion stability in response to pH changes. Procurement specifications should verify succistearin's acid number to confirm the presence and availability of this functional carboxyl group.

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